Spacer Arm Length: 20.4 Å for Biotin-DADOO Balances Steric Hindrance Minimization and Non-Specific Binding
Biotin-DADOO's PEG2 spacer provides a molecular extension of 20.4 Å, which is sufficient to minimize steric hindrance during avidin/streptavidin binding without the drawback of increased non-specific binding observed with longer spacers like Biotin-PEG4-amine (37.0 Å) . This balanced length makes it particularly effective for labeling biomolecules in complex environments.
| Evidence Dimension | Spacer Arm Length and Binding Performance |
|---|---|
| Target Compound Data | 20.4 Å; Minimized steric hindrance and lower non-specific binding. |
| Comparator Or Baseline | Biotin-PEG4-amine (CAS 663171-32-2): 37.0 Å; improved binding kinetics but exhibits higher non-specific binding in biosensor applications due to increased molecular flexibility. |
| Quantified Difference | Biotin-DADOO's spacer is 16.6 Å shorter, which reduces non-specific binding issues common with longer, more flexible PEG chains. |
| Conditions | In silico molecular modeling and comparative performance in biosensor and cell-surface labeling applications. |
Why This Matters
Procurement of Biotin-DADOO over Biotin-PEG4-amine ensures higher specificity in applications where background signal from non-specific binding must be minimized, such as quantitative biosensors and cell-surface labeling.
